molecular formula C10H19ClO B13193386 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane

Katalognummer: B13193386
Molekulargewicht: 190.71 g/mol
InChI-Schlüssel: DWZDLDSJGUMGJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are heterocyclic compounds containing a four-membered ring with three carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the oxolane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures. This reaction typically yields oxetane derivatives, including the desired compound . Another method involves the cyclization of diols or the decarboxylation of cyclic carbonates .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include oxides and hydroxyl derivatives.

    Reduction: Products include alcohols and other reduced compounds.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxetane
  • 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)tetrahydrofuran
  • 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)cyclopentane

Uniqueness

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is unique due to its specific ring structure and the presence of both chloromethyl and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H19ClO

Molekulargewicht

190.71 g/mol

IUPAC-Name

3-(chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane

InChI

InChI=1S/C10H19ClO/c1-8(2)6-10(7-11)4-5-12-9(10)3/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

DWZDLDSJGUMGJY-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CCO1)(CC(C)C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.